molecular formula C4H4BrF2N3 B13489235 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole

Cat. No.: B13489235
M. Wt: 212.00 g/mol
InChI Key: GEJGGJGWSXJDHE-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-1,1,1-trifluoro-3-buten-2-one with hydrazine hydrate can lead to the formation of the desired triazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate are commonly used in cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cycloaddition reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(difluoromethyl)-1H-pyrazole
  • 4-Bromo-5-(difluoromethyl)-2-fluoroaniline
  • 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

Compared to similar compounds, 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H4BrF2N3

Molecular Weight

212.00 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-2-methyltriazole

InChI

InChI=1S/C4H4BrF2N3/c1-10-8-2(4(6)7)3(5)9-10/h4H,1H3

InChI Key

GEJGGJGWSXJDHE-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)Br)C(F)F

Origin of Product

United States

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